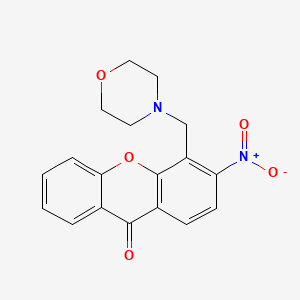
Xanthen-9-one, 4-morpholinomethyl-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xanthen-9-one, 4-morpholinomethyl-3-nitro- is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Xanthen-9-one, 4-morpholinomethyl-3-nitro- typically involves the following steps:
Formation of the xanthone core: This can be achieved through the classical Grover, Shah, and Shah reaction, which involves the reaction of a salicylic acid derivative with a phenol in the presence of zinc chloride and phosphoryl chloride.
Introduction of the morpholinomethyl group: This step involves the reaction of the xanthone core with morpholine and formaldehyde under acidic conditions to form the morpholinomethyl derivative.
Industrial Production Methods
Industrial production of Xanthen-9-one, 4-morpholinomethyl-3-nitro- follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Xanthen-9-one, 4-morpholinomethyl-3-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the nitro group can yield amino derivatives, which have different biological activities.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted xanthone derivatives.
Scientific Research Applications
Xanthen-9-one, 4-morpholinomethyl-3-nitro- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Xanthen-9-one, 4-morpholinomethyl-3-nitro- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Properties
CAS No. |
43159-94-0 |
|---|---|
Molecular Formula |
C18H16N2O5 |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
4-(morpholin-4-ylmethyl)-3-nitroxanthen-9-one |
InChI |
InChI=1S/C18H16N2O5/c21-17-12-3-1-2-4-16(12)25-18-13(17)5-6-15(20(22)23)14(18)11-19-7-9-24-10-8-19/h1-6H,7-11H2 |
InChI Key |
ATAPOLJRFHTTOT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2OC4=CC=CC=C4C3=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















